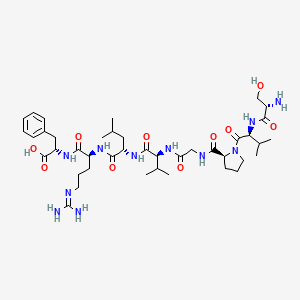![molecular formula C18H10F6 B12575626 1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] CAS No. 500906-73-0](/img/structure/B12575626.png)
1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluorometil)benceno] es un compuesto orgánico con la fórmula molecular C16H12F6. Es conocido por su estructura única, que incluye una columna vertebral de buten-3-yne con dos anillos de benceno sustituidos con trifluorometilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluorometil)benceno] típicamente involucra el acoplamiento de 4-(trifluorometil)fenilacetileno con un precursor adecuado de buten-3-yne. Las condiciones de reacción a menudo incluyen el uso de catalizadores de paladio y bases como la trietilamina. La reacción se lleva a cabo en una atmósfera inerte, típicamente nitrógeno o argón, para evitar la oxidación y otras reacciones secundarias.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como garantizar que el proceso sea rentable y ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluorometil)benceno] se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los epóxidos correspondientes u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertir el triple enlace en la columna vertebral de buten-3-yne en un enlace doble o simple.
Sustitución: Los grupos trifluorometilo en los anillos de benceno pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y tetróxido de osmio (OsO4).
Reducción: Se puede emplear la hidrogenación utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir epóxidos, mientras que la reducción puede producir alquenos o alcanos.
Aplicaciones Científicas De Investigación
1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluorometil)benceno] tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Sus derivados se estudian para su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de fármacos y como un farmacóforo en química medicinal.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y cristales líquidos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluorometil)benceno] implica su interacción con los objetivos moleculares a través de sus grupos funcionales. Los grupos trifluorometilo mejoran su lipofilia, lo que le permite interactuar con regiones hidrofóbicas de proteínas o membranas celulares. La columna vertebral de buten-3-yne puede participar en interacciones de apilamiento π-π y otras interacciones no covalentes, lo que influye en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
1,1'-(But-1-en-3-yne-1,4-diyl)bis[benceno]: Carece de los grupos trifluorometilo, lo que resulta en diferentes reactividad y propiedades.
1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-metilbenceno]: Contiene grupos metilo en lugar de grupos trifluorometilo, lo que afecta su comportamiento químico y aplicaciones.
Unicidad
1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluorometil)benceno] es único debido a la presencia de grupos trifluorometilo, que imparten efectos electrónicos y estéricos distintos. Estos grupos mejoran la estabilidad, reactividad y potencial del compuesto para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
500906-73-0 |
|---|---|
Fórmula molecular |
C18H10F6 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-4-[4-[4-(trifluoromethyl)phenyl]but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H10F6/c19-17(20,21)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(22,23)24/h1,3,5-12H |
Clave InChI |
UVYQYYUPEHSFEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)

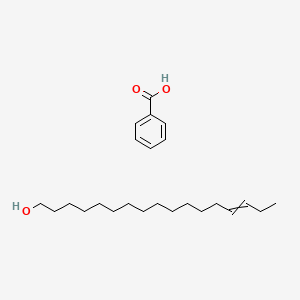
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)

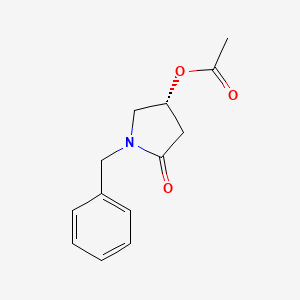
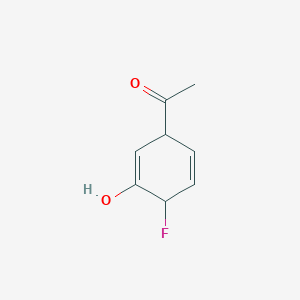
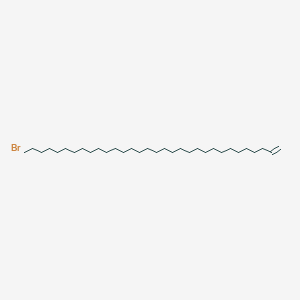
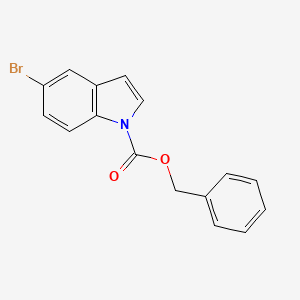
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
